
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is a chemical compound with the molecular formula C18H30O9 and a molecular weight of 390.425 g/mol . It is known for its unique structure, which includes multiple oxygen atoms and ester functional groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate involves multiple steps. One common method includes the esterification of 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecanoic acid with butanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilahexadecan-1-oate
- Methyl ((5S,10S,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate sulfate
Uniqueness
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is unique due to its specific arrangement of ester and oxygen atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
5412-07-7 |
|---|---|
Formule moléculaire |
C18H30O9 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
butyl 2-[2-[2-(1-butoxy-1-oxopropan-2-yl)oxy-2-oxoethoxy]acetyl]oxypropanoate |
InChI |
InChI=1S/C18H30O9/c1-5-7-9-24-17(21)13(3)26-15(19)11-23-12-16(20)27-14(4)18(22)25-10-8-6-2/h13-14H,5-12H2,1-4H3 |
Clé InChI |
YMYWQAAQIWMAJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC(=O)COCC(=O)OC(C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
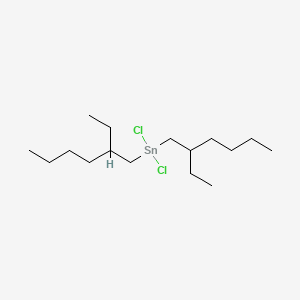
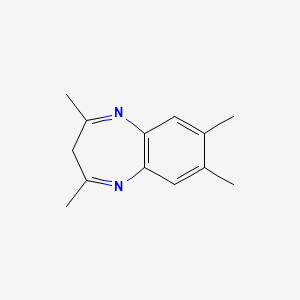
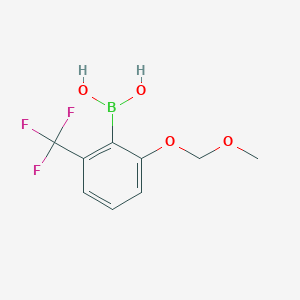
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)

![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
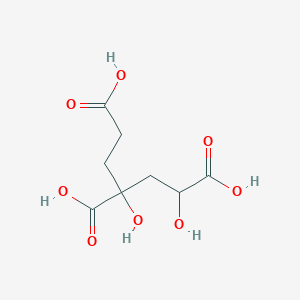
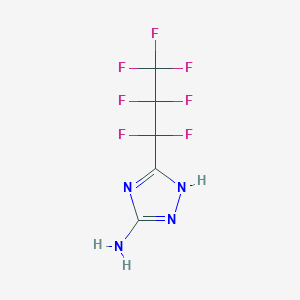
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
